molecular formula C24H20ClNO4 B557956 Fmoc-2-chloro-L-phenylalanine CAS No. 198560-41-7

Fmoc-2-chloro-L-phenylalanine

Cat. No. B557956
CAS RN: 198560-41-7
M. Wt: 421.9 g/mol
InChI Key: RNNKPNPLIMFSDY-QFIPXVFZSA-N
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Description

Fmoc-2-chloro-L-phenylalanine is a chemical compound with the empirical formula C24H20ClNO4 . It is a white powder and is often used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of Fmoc-2-chloro-L-phenylalanine is 421.90 . The SMILES string representation of its structure is OC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 .


Physical And Chemical Properties Analysis

Fmoc-2-chloro-L-phenylalanine is a white powder with a melting point of 130 - 136 °C . Its optical rotation is [a]20D = -46 ± 2 º (C=2 in EtOH) .

Scientific Research Applications

Mechanism of Action

Target of Action

Fmoc-2-chloro-L-phenylalanine, also known as Fmoc-Phe(2-Cl)-OH, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides and proteins. It plays a crucial role in the formation of these sequences during the process of solid-phase peptide synthesis .

Mode of Action

Fmoc-Phe(2-Cl)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain. The Fmoc group serves as a protective group for the amino acid during this process, preventing unwanted side reactions . The chlorine atom in the phenylalanine structure of Fmoc-Phe(2-Cl)-OH can potentially enhance the reactivity or alter the properties of the synthesized peptide .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Phe(2-Cl)-OH are primarily related to peptide synthesis. The compound contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects of these pathways can influence a wide range of biological processes, as proteins play a vital role in nearly all cellular functions.

Result of Action

The molecular and cellular effects of Fmoc-Phe(2-Cl)-OH’s action are largely dependent on the specific peptides and proteins it helps synthesize. For instance, it has been reported that Fmoc-phenylalanine can form hydrogels, which have potential applications in biomedical fields .

Action Environment

The action, efficacy, and stability of Fmoc-Phe(2-Cl)-OH can be influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of Fmoc-Phe(2-Cl)-OH to gel formation . Additionally, physical and thermal stimuli can be used to solubilize Fmoc-Phe(2-Cl)-OH above the critical concentration to induce gel formation .

Safety and Hazards

Fmoc-2-chloro-L-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKPNPLIMFSDY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375784
Record name Fmoc-2-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-chloro-L-phenylalanine

CAS RN

198560-41-7
Record name Fmoc-2-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-L-phenylalanine, N-FMOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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